4-Hydroxy-4-methyl-1-phenylpyrazolidin-3-one
Description
Properties
CAS No. |
77777-68-5 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-hydroxy-4-methyl-1-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C10H12N2O2/c1-10(14)7-12(11-9(10)13)8-5-3-2-4-6-8/h2-6,14H,7H2,1H3,(H,11,13) |
InChI Key |
QYKXKAOLWMZSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(NC1=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-methyl-1-phenylpyrazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1-phenylpyrazolidin-3-one with formaldehyde in the presence of a base to introduce the hydroxy group . The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 4-Hydroxy-4-methyl-1-phenylpyrazolidin-3-one may involve large-scale batch processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and consistency of the production .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-4-methyl-1-phenylpyrazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding pyrazolinones . The compound can also participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of 4-Hydroxy-4-methyl-1-phenylpyrazolidin-3-one include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of 4-Hydroxy-4-methyl-1-phenylpyrazolidin-3-one depend on the specific reaction conditions. For example, oxidation reactions typically yield pyrazolinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Hydroxy-4-methyl-1-phenylpyrazolidin-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties . In medicine, the compound is investigated for its potential therapeutic effects and as a precursor for drug development. Industrially, it is used in the production of photographic developers and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-methyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The hydroxy and phenyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities between 4-hydroxy-4-methyl-1-phenylpyrazolidin-3-one and related compounds:
Key Observations:
- Substituent Effects : The phenyl group in 4-hydroxy-4-methyl-1-phenylpyrazolidin-3-one likely enhances lipophilicity compared to pyridinyl or coumarin substituents in analogs. The hydroxyl group may improve solubility but reduce metabolic stability relative to halogenated derivatives (e.g., chloro in ).
- Ring Position : Pyrazolidin-3-one vs. pyrazolidin-4-one () or pyrimidin-4-one () alters electron distribution and hydrogen-bonding capacity, impacting receptor interactions.
Biological Activity
4-Hydroxy-4-methyl-1-phenylpyrazolidin-3-one, commonly known as Dimezone S, is a pyrazolidinone derivative with notable biological activities. This compound has garnered interest due to its pharmacological potential, particularly as an analgesic and anti-inflammatory agent. Its molecular structure features a hydroxymethyl group and a phenyl moiety, which contribute to its biological properties.
- Molecular Formula : C10H12N2O
- Molecular Weight : 206.25 g/mol
- Structure : The compound contains a five-membered ring with two nitrogen atoms, characteristic of pyrazolidinones.
Analgesic and Anti-inflammatory Effects
Dimezone S has been primarily studied for its analgesic and anti-inflammatory properties. Research indicates that it can effectively reduce pain and inflammation in various models, making it a candidate for therapeutic applications in conditions such as arthritis and other inflammatory diseases.
Mechanism of Action :
The analgesic effect is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—compounds that promote inflammation and pain sensation . Additionally, Dimezone S may exert effects on the central nervous system, contributing to its pain-relieving properties.
Toxicological Profile
Despite its therapeutic benefits, Dimezone S exhibits a range of toxicological effects. Acute inhalation studies have shown that it can cause respiratory depression and methemoglobinemia in mammals . In oral lethal-dose studies in rats, symptoms included somnolence, ataxia, and convulsions. Chronic exposure has been linked to changes in liver and spleen weights .
Case Study 1: Analgesic Efficacy
A study conducted on animal models demonstrated that administration of Dimezone S resulted in significant pain relief compared to control groups. The compound was administered at varying doses, with optimal analgesic effects observed at 50 mg/kg body weight. The study concluded that Dimezone S could be a viable alternative to traditional analgesics like NSAIDs .
Case Study 2: Anti-inflammatory Activity
In a controlled experiment involving induced inflammation in rats, Dimezone S was shown to reduce swelling and inflammatory markers significantly. Histopathological examinations revealed a decrease in inflammatory cell infiltration in treated tissues compared to untreated controls. This suggests that Dimezone S not only alleviates pain but also addresses the underlying inflammation effectively .
Comparative Analysis
The following table summarizes the biological activities of Dimezone S compared to other pyrazolidinone derivatives:
| Compound Name | Analgesic Activity | Anti-inflammatory Activity | Toxicity Profile |
|---|---|---|---|
| Dimezone S | High | High | Respiratory depression |
| Phenylbutazone | Moderate | High | Gastrointestinal toxicity |
| Phenazone | High | Moderate | Rare adverse effects |
Q & A
Basic: What are the recommended synthetic routes for 4-Hydroxy-4-methyl-1-phenylpyrazolidin-3-one, and how can purity be optimized?
Methodological Answer:
A common approach involves cyclocondensation reactions using substituted hydrazines and β-keto esters. For purity optimization, employ Design of Experiments (DoE) principles to test variables like temperature, solvent polarity, and catalyst loading . Post-synthesis, use HPLC with high-resolution columns (e.g., Chromolith or Purospher®STAR) to monitor impurities . Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) can further enhance purity.
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use H and C NMR to confirm regiochemistry of the pyrazolidinone ring and hydroxy/methyl substituents. Compare with analogs in databases .
- LC-MS : Detect trace impurities (<0.1%) using high-sensitivity LC-MS with ion-trap detectors, referencing pharmacopeial guidelines .
- XRD : Resolve crystallographic ambiguities (e.g., tautomerism) via single-crystal X-ray diffraction .
Advanced: How can computational methods predict the reactivity of 4-Hydroxy-4-methyl-1-phenylpyrazolidin-3-one in novel reactions?
Methodological Answer:
Apply quantum chemical calculations (e.g., DFT) to model reaction pathways, focusing on nucleophilic/electrophilic sites. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to prioritize viable conditions . For example, simulate the compound’s behavior in SNAr reactions using Fukui indices to predict regioselectivity . Validate predictions with small-scale exploratory experiments.
Advanced: What experimental strategies resolve contradictions in reported pharmacological activity data for pyrazolidinone derivatives?
Methodological Answer:
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC50 protocols) across studies to identify confounding variables .
- Structure-Activity Relationship (SAR) Profiling : Synthesize analogs with controlled modifications (e.g., halogenation at C4) to isolate key activity drivers .
- Dose-Response Curves : Use nonlinear regression models to quantify potency variations under standardized conditions .
Basic: How should researchers handle stability issues during storage of this compound?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N) at −20°C to prevent oxidation of the hydroxyl group .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to identify degradation products (e.g., lactam formation) .
Advanced: What factorial design approaches optimize reaction yields in multi-step syntheses involving this compound?
Methodological Answer:
Use Full Factorial Designs to screen variables (e.g., reagent stoichiometry, reaction time) across steps. For example, a 2 design can optimize:
- Step 1: Hydrazine coupling (pH, temperature).
- Step 2: Cyclization (solvent polarity, catalyst).
Analyze interactions using ANOVA to identify critical factors . Response Surface Methodology (RSM) further refines optimal conditions .
Basic: What safety protocols are essential when working with 4-Hydroxy-4-methyl-1-phenylpyrazolidin-3-one?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for powder handling; the compound may release irritants under heating .
- Spill Management : Neutralize spills with vermiculite and dispose as hazardous waste (UN#3077) .
Advanced: How can membrane separation technologies improve purification of this compound from complex mixtures?
Methodological Answer:
- Nanofiltration : Use polyamide membranes (MWCO 200–300 Da) to separate unreacted precursors .
- Simulated Moving Bed (SMB) Chromatography : Achieve >99% purity in continuous mode by optimizing eluent composition (e.g., acetonitrile/water gradients) .
Advanced: What role does tautomerism play in the analytical profiling of this compound, and how can it be controlled?
Methodological Answer:
The enol-keto tautomerism of the pyrazolidinone ring affects solubility and spectral data. Stabilize tautomers by:
- pH Control : Use buffered solutions (pH 4–6) to favor the keto form .
- Low-Temperature NMR : Collect spectra at −40°C to slow tautomeric interconversion .
Basic: What are the best practices for validating synthetic methods of this compound to ensure reproducibility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
